![molecular formula C17H13ClN2O3S B2468936 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 906784-48-3](/img/structure/B2468936.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

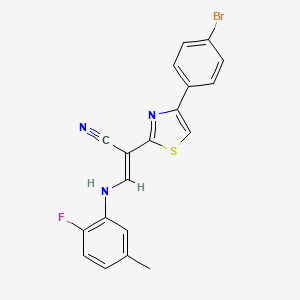

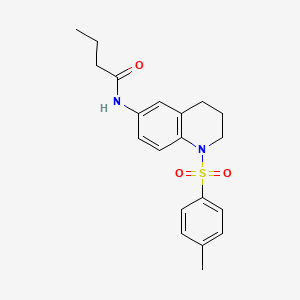

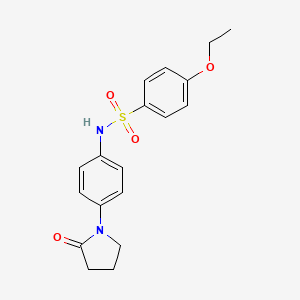

This compound is a research compound. It is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a benzo[d][1,4]dioxine ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves coupling reactions, where two smaller molecules are joined to form the larger target molecule.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula . The compound’s solubility, stability, and reactivity can also be studied.Wissenschaftliche Forschungsanwendungen

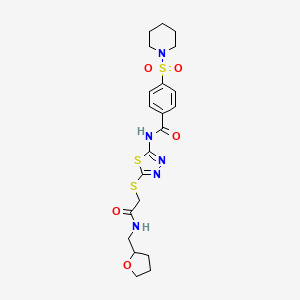

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) explored the microwave-assisted synthesis of compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. The research focused on creating derivatives through an environmentally friendly process. These compounds were found to exhibit significant antimicrobial activities against various bacterial strains, indicating their potential application in developing new antibacterial and antifungal agents. For more details on this study, please visit Raval, Naik, & Desai, 2012.

Synthesis of Novel Heterocyclic Compounds

The work of Gabriele et al. (2006) involved the synthesis of novel heterocyclic compounds, including those related to the 2,3-dihydrobenzo[b][1,4]dioxine family. Their methodology utilized tandem oxidative aminocarbonylation for the synthesis process, which showed considerable stereoselectivity. This research contributes to the understanding of the synthetic pathways of these compounds, which could be crucial in pharmaceutical and chemical industries. Refer to Gabriele et al., 2006 for further information.

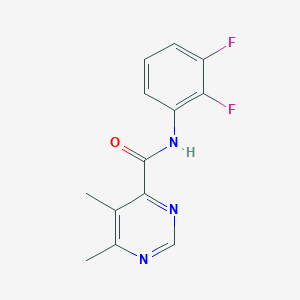

Synthesis of Chemosensors for Cyanide Anions

In 2015, Wang et al. conducted a study on coumarin benzothiazole derivatives, closely related to the target compound. These derivatives were synthesized and used as chemosensors for cyanide anions. Their research demonstrated the potential application of such compounds in the detection and recognition of hazardous substances, such as cyanide, through color change and fluorescence quenching. For more insights, see Wang et al., 2015.

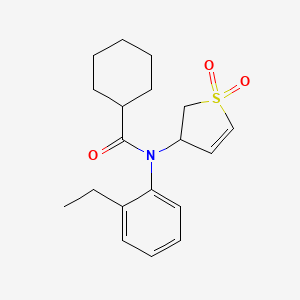

Antitumor Evaluation of Dibenzo[1,4]dioxin-1-carboxamides

Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , and evaluated their antitumor activity. These compounds demonstrated significant in vitro and in vivo activity against P388 leukemia and other cancer cell lines, suggesting their potential as weakly binding DNA-intercalating agents in cancer therapy. Details can be found at Lee et al., 1992.

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, and investigating its potential applications. For example, it could be tested for activity against various biological targets, and its structure-activity relationships could be studied .

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-9-6-7-10(18)15-14(9)19-17(24-15)20-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-7,13H,8H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJINNJMOEOZJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)

![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)

![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)

![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)